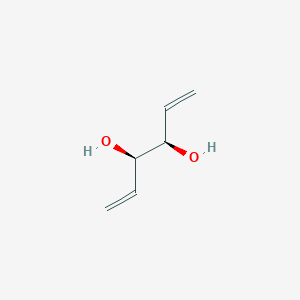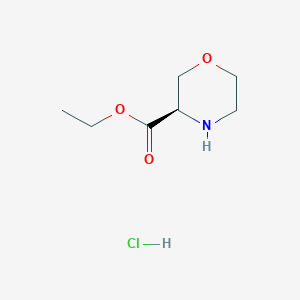![molecular formula C7H7N3 B11924196 5-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11924196.png)
5-Methyl-5H-pyrrolo[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-5H-pyrrolo[3,2-d]pyrimidine is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₇N₃. It is a derivative of pyrrolopyrimidine, which is known for its diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential as a scaffold for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The mixture is heated to reflux, and the reaction is monitored using thin-layer chromatography (TLC). After the reaction is complete, the mixture is concentrated under reduced pressure, and the pH is adjusted using hydrochloric acid to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated monitoring systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone in dimethylformamide (DMF) at room temperature.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, ethanol.
Substitution: Alkyl halides, aryl halides, base (e.g., potassium carbonate), solvent (e.g., dimethyl sulfoxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various alkylated or arylated derivatives .
Applications De Recherche Scientifique
5-Methyl-5H-pyrrolo[3,2-d]pyrimidine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of kinases like VEGFR2 by binding to the inactive kinase conformation . This interaction disrupts the signaling pathways involved in cell proliferation and survival, leading to anti-cancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrrolopyrazine: Known for its antimicrobial and anti-inflammatory properties.
Pyrazolo[3,4-d]pyrimidine: Used as a scaffold for kinase inhibitors.
Uniqueness
5-Methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a DNA alkylator and its potential as a kinase inhibitor make it a valuable compound for drug discovery and development .
Propriétés
Formule moléculaire |
C7H7N3 |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
5-methylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H7N3/c1-10-3-2-6-7(10)4-8-5-9-6/h2-5H,1H3 |
Clé InChI |
ZUIGBYYSTWLJOU-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=NC=NC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)
![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)
![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)

![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)




![2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11924173.png)

![3H-Pyrazolo[4,3-C]pyridine](/img/structure/B11924181.png)


